molecular formula C11H23NO2 B1594062 n,n-dibutyl-2-hydroxypropanamide CAS No. 6288-16-0

n,n-dibutyl-2-hydroxypropanamide

Cat. No.: B1594062
CAS No.: 6288-16-0
M. Wt: 201.31 g/mol
InChI Key: ZXORIQDKFRZFHV-UHFFFAOYSA-N
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Description

“N,N-Dimethylacetamide” (DMA) is a dipolar, aprotic, high-boiling, oily solvent and reagent . It is miscible with water and most oxygen- and nitrogen-containing organic solvents . It has a faint ammonia odor .


Synthesis Analysis

DMA traces its roots at least as far back as 1914, when it was identified as a product of heating N, N -dimethylbenzylamine and acetic anhydride to 200 °C in a sealed tube . Later, in 1931, it was prepared in 84% yield by heating acetic acid and dimethylamine at 150 °C for 3 h . This process, along with using acetic anhydride or methyl acetate instead of the acid, is the process for manufacturing DMA today .


Molecular Structure Analysis

The molecular formula of DMA is C4H9NO . It is a member of the class of acetamides that is acetamide in which the hydrogens attached to the N atom have been replaced by two methyl groups respectively .


Chemical Reactions Analysis

A rich array of reactions occur using DMA as reactants . These reactions deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .


Physical and Chemical Properties Analysis

DMA appears as a clear colorless liquid with a faint odor similar to ammonia . It has about the same density as water . Its flash point is 145 °F . Vapors are heavier than air .

Mechanism of Action

In the context of neuroinflammation in Alzheimer’s disease, DMA significantly suppresses the production of inflammatory mediators, such as reactive oxygen species (ROS), nitric oxide (NO) and various cytokines and chemokines, as well as amyloid-β (Aβ) . The mechanism of DMA’s effect on neuroinflammation is inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway .

Safety and Hazards

DMA may be toxic by skin absorption . It may irritate eyes and skin . It is classified as a combustible liquid . It is harmful in contact with skin or if inhaled . It may damage the unborn child .

Future Directions

DMA, a generally regarded as safe compound that crosses the blood-brain barrier, should be further investigated as a potential therapy for Alzheimer’s disease and neuroinflammatory disorders .

Properties

IUPAC Name

N,N-dibutyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-6-8-12(9-7-5-2)11(14)10(3)13/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXORIQDKFRZFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279278
Record name N,N-Dibutyllactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-16-0
Record name 6288-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutyllactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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